molecular formula C9H10ClNO2 B8418966 5-Chloro-3-isopropylpicolinic acid

5-Chloro-3-isopropylpicolinic acid

Cat. No.: B8418966
M. Wt: 199.63 g/mol
InChI Key: YWAUKIPPABAFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-isopropylpicolinic acid is a halogenated picolinic acid derivative characterized by a chloro substituent at the 5-position and an isopropyl group at the 3-position of the pyridine ring.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

5-chloro-3-propan-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H10ClNO2/c1-5(2)7-3-6(10)4-11-8(7)9(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

YWAUKIPPABAFSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC(=C1)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences

  • Halogenation vs. Alkylation: The chloro substituent in this compound enhances electronegativity and steric hindrance compared to non-halogenated analogs like 5-methylpicolinic acid.
  • Backbone Variation: Isoquinoline derivatives (e.g., 5-chloroisoquinoline-3-carboxylic acid) exhibit a fused bicyclic structure, which often enhances binding affinity in enzyme inhibition compared to monocyclic picolinic acids.

Functional Performance

  • Chelation Capacity : Picolinic acids with electron-withdrawing groups (e.g., Cl) show stronger metal-binding properties than hydroxyl- or methyl-substituted variants. For instance, 5-(hydroxymethyl)picolinic acid is less effective in Cu(II) chelation than chloro analogs.
  • Biological Activity: Isoquinoline-3-carboxylic acid derivatives demonstrate higher antitumor activity (IC₅₀ values in µM range) compared to picolinic acids, likely due to their planar aromatic systems.

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